7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine

Catalog No.
S14541631
CAS No.
33360-28-0
M.F
C18H13N3OS
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyri...

CAS Number

33360-28-0

Product Name

7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine

IUPAC Name

7-benzylsulfanyl-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C18H13N3OS/c1-3-7-13(8-4-1)11-23-18-15-17(19-12-20-18)22-16(21-15)14-9-5-2-6-10-14/h1-10,12H,11H2

InChI Key

JHUDPTSCIHFIDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=C(O3)C4=CC=CC=C4

7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound characterized by its unique oxazole and pyrimidine rings. Its molecular formula is C18H13N3OSC_{18}H_{13}N_{3}OS with a molecular weight of approximately 319.4 g/mol. The compound features a benzylsulfanyl group, which enhances its chemical reactivity and potential biological activity. This compound is primarily used in industrial applications, with specific interest in its pharmacological properties due to its structural similarity to nucleobases, which may confer antiviral and anticancer activities .

The chemical behavior of 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine can be described through various reactions typical for oxazole and pyrimidine derivatives. These include:

  • Nucleophilic substitutions: The presence of the sulfanyl group allows for nucleophilic attack at the sulfur atom, leading to potential substitution reactions.
  • Cyclization reactions: The compound can undergo cyclization under acidic or basic conditions, forming various derivatives that may exhibit different biological activities.
  • Oxidation reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones, altering the compound's reactivity and properties.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize new derivatives with improved efficacy .

Research indicates that 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine may possess significant biological activities. Preliminary studies suggest potential antiviral and anticancer properties, largely attributed to its structural resemblance to purine analogs. These activities are believed to arise from the compound's ability to interfere with nucleic acid synthesis or function within target cells .

In vitro assays have shown that derivatives of this compound exhibit immunosuppressive effects, making them candidates for further investigation in therapeutic applications against autoimmune diseases and cancer .

Synthesis of 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine can be achieved through several methods:

  • Cyclization of pyrimidines: This involves the cyclization of an appropriately substituted pyrimidine with an oxazole derivative.
  • Direct synthesis from precursors: Utilizing starting materials such as 2-mercapto-5-benzoylamino-4-hydroxypyrimidine and phosphoryl trichloride (POCl₃) can yield this compound through a series of controlled reactions.

These methods allow for the efficient production of this compound while providing avenues for synthesizing various derivatives for biological testing .

The primary applications of 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine lie in:

  • Pharmaceutical development: Its potential as an antiviral and anticancer agent makes it a candidate for drug development.
  • Chemical research: As a model compound in studies exploring the reactivity and properties of heterocycles.
  • Industrial applications: Used in specialty chemical formulations due to its unique structural properties.

The versatility of this compound underscores its importance in both research and practical applications within the chemical industry .

Interaction studies involving 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine focus on its binding affinity with biological targets such as enzymes and receptors involved in nucleic acid metabolism. Preliminary findings suggest that this compound may inhibit key enzymes in viral replication processes or cancer cell proliferation pathways. Further studies are necessary to elucidate the precise mechanisms of action and to identify potential synergistic effects when combined with other therapeutic agents .

Several compounds share structural similarities with 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Activity
7-Aminooxazolo[5,4-d]pyrimidineAmino-substituted variantAntiviral and anticancer
2-Phenylthiazolo[5,4-d]pyrimidineThiazole derivativeAntimicrobial
6-(Benzylthio)-2-pyridinoneThioether derivativeAnticancer
7-Methyl-oxazolo[5,4-d]pyrimidineMethyl-substituted variantAntiviral

The unique feature of 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine lies in its specific benzylsulfanyl substitution which enhances its lipophilicity and potentially increases its bioavailability compared to other similar compounds. This characteristic may contribute to its distinct biological profiles and applications in medicinal chemistry .

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Exact Mass

319.07793322 g/mol

Monoisotopic Mass

319.07793322 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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